L-Prolyl-2-methylalanine
Description
L-Prolyl-2-methylalanine is a dipeptide composed of L-proline and 2-methylalanine, characterized by its stereospecific configuration and functional groups. Proline-containing peptides are notable for their conformational rigidity due to the pyrrolidine ring, which influences solubility, enzymatic resistance, and biological activity .
Structure
3D Structure
Properties
CAS No. |
821776-22-1 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,8(13)14)11-7(12)6-4-3-5-10-6/h6,10H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
CNIXQILFTAWLOL-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Individual Component Synthesis
Synthesis of 2-Methylalanine
The preparation of the 2-methylalanine component is critical to the overall synthetic strategy. Several approaches have been developed for synthesizing this α-methylated amino acid.
Synthesis via α-Methylation of Alanine Derivatives
One established approach involves the methylation of protected alanine derivatives. This method typically employs strong bases such as lithium diisopropylamide (LDA) to generate an enolate, followed by reaction with a methylating agent such as methyl iodide or methyl bromide.
A notable synthetic route described in patent literature involves a three-step process:
- Conversion of a protected alanine with chloral to form an oxazolidinone intermediate
- Methylation of this intermediate with methyl bromide
- Hydrolysis to afford the desired 2-methylalanine
The methylation step is particularly critical, as described in this reaction sequence:
In REAC2A compound of formula (2) is reacted with lithium diisopropylamide;
In REAC2B the reaction product of REAC2A is reacted with methyl bromide to provide compound of formula (3);
When conducted in THF as a solvent, this methylation procedure typically yields the desired product with 75-80% efficiency.
Stereoselective Synthesis of Optically Active 2-Methylalanine
For obtaining optically pure 2-methylalanine, stereoselective methods have been developed. A notable approach utilizes 5-hydroxy-2-pentanone as the starting material, which undergoes:
- Condensation with a cyanating reagent
- Hydrolysis to yield 2-amino-5-hydroxy-2-methylvaleric acid
- Resolution with a chiral resolving agent
- Cyclization to form the optically active product
This method achieves high optical purity with the resolving agent typically selected from:
Preparation of L-Proline Derivatives
L-Proline is commercially available and can be used directly in peptide coupling reactions. However, for specific applications, modified L-proline derivatives may be required.
Protection of L-Proline
For peptide coupling, the amino group of L-proline typically requires protection. Common N-protecting groups include:
- tert-Butyloxycarbonyl (Boc)
- 9-Fluorenylmethoxycarbonyl (Fmoc)
- Benzyloxycarbonyl (Cbz or Z)
The selection of an appropriate protecting group depends on the overall synthetic strategy and the conditions for subsequent deprotection. For L-Prolyl-2-methylalanine synthesis, N-Phenylmethoxycarbonyl (Z) protection has been documented as particularly effective.
Dipeptide Formation Strategies
Solution-Phase Peptide Synthesis
Solution-phase synthesis remains a valuable approach for preparing dipeptides like this compound, especially for large-scale production.
Direct Coupling Method
A documented method for preparing N-Phenylmethoxycarbonyl-L-prolyl-2-methylalanine involves:
N-Phenylmethoxycarbonyl-L-alanyl-2-methylalanine (77 g) was suspended in toluene (500mL), and freshly distilled methyl L-alaninate (26 g) and EEDQ (83 g) were added. The reaction mixture became a viscous paste and required a stirrer with adequate torque to keep it in suspension. The reaction mixture was heated to 45°C and was stirred for 42 h, after which the crystalline precipitate (83 g, 84%, mp 158-162°C) was collected.
This approach utilizes N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as the coupling reagent and achieves high yields (84%) under relatively mild conditions (45°C, 42 hours).
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages for dipeptide synthesis including simplified purification and the ability to use excess reagents to drive reactions to completion.
Fmoc-Based SPPS Strategy
The Fmoc strategy is particularly suitable for dipeptide synthesis:
- Attachment of the C-terminal amino acid (2-methylalanine) to an appropriate resin
- Fmoc deprotection using piperidine or DBU in DMF
- Coupling with Fmoc-L-proline using an appropriate coupling reagent
- Final Fmoc deprotection and cleavage from the resin
For optimal results, the coupling time may need to be extended due to the steric hindrance of 2-methylalanine. Coupling efficiency can be monitored using ninhydrin or chloranil tests.
Resin Selection
The choice of resin is critical for successful synthesis. For C-terminal amides, Rink amide resin is preferred, while 2-chlorotrityl resin is suitable for C-terminal acids. The loading capacity typically ranges from 0.4-1.0 mmol/g.
Enzymatic Methods
Enzymatic approaches offer stereoselective synthesis under mild conditions, though they are less commonly employed for dipeptides containing non-proteinogenic amino acids like 2-methylalanine.
Protection and Deprotection Strategies
N-Terminal Protection
For L-proline, several N-protecting groups can be employed:
Table 1: N-Terminal Protection Strategies for L-Proline
| Protecting Group | Deprotection Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc | TFA/DCM (1:1), 1-2h | Stable during coupling | Requires strong acid for removal |
| Fmoc | 20% piperidine in DMF, 20min | Mild removal conditions | Base-sensitive intermediates |
| Cbz (Z) | H₂/Pd-C or HBr/AcOH | Stable to acid/base | Hydrogenolysis incompatible with some groups |
| N-(O,O-dimethyl) phosphinylidyne | Acidic conditions | High stability | Limited studies |
The choice of N-protection significantly impacts the overall synthetic strategy. For this compound, Cbz protection has been effectively employed in documented syntheses.
C-Terminal Protection
For dipeptide formation, the C-terminus of 2-methylalanine may require protection:
Table 2: C-Terminal Protection Strategies
| Protecting Group | Deprotection Conditions | Advantages | Limitations |
|---|---|---|---|
| Methyl ester | Base hydrolysis (LiOH, NaOH) | Simple installation | Racemization risk during removal |
| Benzyl ester | H₂/Pd-C | Orthogonal to Boc | Hydrogenation limitations |
| tert-Butyl ester | TFA/DCM | Orthogonal to Fmoc | Acid-sensitive intermediates |
Deprotection Methods
The careful selection of deprotection conditions is essential to prevent side reactions, particularly racemization of the stereocenters.
For Cbz removal from N-Phenylmethoxycarbonyl-L-prolyl-2-methylalanine, hydrogenolysis with H₂/Pd-C in methanol or ethanol provides clean deprotection without affecting the dipeptide backbone.
Coupling Reagents and Conditions
The choice of coupling reagent significantly impacts reaction efficiency and stereochemical integrity.
Carbodiimide-Based Coupling
Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) remain common coupling agents. To minimize racemization, additives such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are typically employed.
The DCC coupling reaction is typically performed at 0-25°C in DCM or DMF, with reaction times of 3-24 hours depending on the steric hindrance of the amino acids.
Alternative Coupling Reagents
Table 3: Comparison of Coupling Reagents for Dipeptide Formation
| Coupling Reagent | Optimal Solvent | Reaction Time | Yield (%) | Benefits |
|---|---|---|---|---|
| EEDQ | Toluene | 24-48h | 80-84 | Low racemization, crystalline products |
| HATU | DMF | 2-6h | 75-85 | Rapid coupling, reduced racemization |
| TBTU | DMF | 3-8h | 70-80 | Cost-effective, good yields |
| Triphosgene/Ph₃PO | DCM/Toluene | 3-5h | 65-75 | Effective for hindered amino acids |
For the preparation of this compound, EEDQ has been documented as particularly effective, likely due to the steric hindrance of 2-methylalanine.
Optimized Synthetic Protocols
Solution-Phase Synthesis of this compound
Based on the available literature, the following optimized protocol can be proposed:
- Protection : Convert L-proline to Cbz-L-proline using benzyl chloroformate under Schotten-Baumann conditions
- Coupling : React Cbz-L-proline with 2-methylalanine using EEDQ in toluene at 45-50°C for 48 hours
- Deprotection : Remove the Cbz group using catalytic hydrogenolysis (H₂/Pd-C) in methanol
- Purification : Recrystallize from appropriate solvent systems or purify by column chromatography
This protocol achieves yields of approximately 80-85% for the coupling step.
Solid-Phase Synthesis Approach
For solid-phase synthesis, the following protocol is recommended:
- Resin Loading : Attach 2-methylalanine to 2-chlorotrityl resin (loading: 0.5-0.8 mmol/g)
- Deprotection : Remove Fmoc with 20% piperidine in DMF (2 x 10 min)
- Coupling : React with Fmoc-L-proline (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF for 3-4 hours
- Cleavage : Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours
- Isolation : Precipitate with cold diethyl ether and purify by preparative HPLC
Extended coupling times are recommended due to the steric hindrance of 2-methylalanine.
Analytical Methods for Characterization
Chromatographic Analysis
HPLC analysis using C18 reversed-phase columns with gradients of acetonitrile/water containing 0.1% TFA provides effective separation and purity assessment of this compound. Typical retention times are dependent on the specific column and conditions but generally fall within 10-15 minutes under standard analytical conditions.
Spectroscopic Characterization
NMR spectroscopy is essential for structural confirmation. Key diagnostic signals include:
- ¹H NMR: Proline ring protons (1.8-2.2 ppm and 3.3-3.8 ppm), α-methyl singlet of 2-methylalanine (1.4-1.5 ppm)
- ¹³C NMR: Carbonyl carbons (170-175 ppm), quaternary carbon of 2-methylalanine (55-60 ppm)
Mass spectrometry (ESI-MS) typically shows the expected [M+H]⁺ and [M+Na]⁺ ions corresponding to the molecular weight of this compound.
Comparative Analysis of Preparation Methods
Table 4: Comparison of Different Synthetic Approaches
| Method | Overall Yield (%) | Scalability | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Solution-phase with EEDQ | 75-84 | Excellent | Very good | Simple equipment, scalable | Time-consuming, more solvent |
| SPPS (Fmoc strategy) | 65-75 | Moderate | Excellent | Rapid synthesis, high purity | Equipment needs, cost of resins |
| One-pot triphosgene method | 60-70 | Good | Good | Fewer steps, cost-effective | Toxicity concerns |
| Enzymatic coupling | 50-60 | Poor | Excellent | Stereoselective, mild conditions | Limited substrate scope |
Solution-phase synthesis using EEDQ offers the best balance of yield, scalability, and practical implementation for most laboratory settings.
Challenges and Solutions
Stereochemical Integrity
Maintaining the stereochemical integrity of both L-proline and 2-methylalanine during synthesis is crucial. The α-methyl group in 2-methylalanine actually confers enhanced configurational stability compared to regular amino acids, reducing the risk of racemization during coupling.
Solubility Issues
The dipeptide and its intermediates may present solubility challenges. The use of toluene as a suspension medium for coupling reactions addresses this issue by maintaining a heterogeneous reaction mixture that drives product formation through precipitation.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
L-Prolyl-2-methylalanine has potential therapeutic applications due to its structural features that can influence protein conformation and stability.
Cancer Treatment
Recent studies have highlighted the incorporation of non-canonical amino acids like this compound into peptides and proteins to enhance their therapeutic efficacy. For instance, the introduction of specific amino acid modifications has been shown to improve the immunogenicity of cancer vaccines by breaking immunological tolerance, which could lead to better immune responses against tumors .
Neurological Disorders
Research indicates that amino acid profiles, including those involving proline derivatives, play significant roles in neurological conditions such as multiple sclerosis (MS). Alterations in arginine and proline metabolism have been linked to protective effects on tissue repair in MS patients, suggesting that this compound may contribute to neuroprotective strategies .
Protein Engineering
This compound is utilized in protein engineering to modify the properties of therapeutic proteins.
Enhancing Protein Stability
Incorporating this compound into recombinant proteins can enhance their stability and solubility. For example, studies have shown that introducing proline analogs into insulin can alter its biophysical properties, affecting aggregation and delivery mechanisms .
Targeted Drug Delivery
The unique conformational properties of this compound allow for the design of proteins with improved binding affinities for specific targets. This can be particularly useful in creating targeted therapies for diseases such as cancer and diabetes .
Case Study: Immunogenic Peptide Development
A study demonstrated the use of this compound in developing immunogenic peptides that elicited robust immune responses in murine models. The incorporation of this amino acid resulted in peptides that were more effective at inducing T cell responses compared to their canonical counterparts .
Case Study: Metabolism in Multiple Sclerosis
In a clinical study involving patients with multiple sclerosis, serum levels of proline derivatives were analyzed to understand their role in disease progression. The findings indicated a correlation between elevated levels of proline metabolites and improved clinical outcomes, suggesting a potential therapeutic role for this compound in managing MS .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across different research areas:
Mechanism of Action
The mechanism of action of L-Prolyl-2-methylalanine involves its incorporation into peptides and proteins, where it can influence the folding and stability of these macromolecules . The compound’s unique structure allows it to interact with specific molecular targets and pathways, potentially modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Naphthoquinone Modifications
describes the synthesis of naphthoquinone-modified amino acids, including N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-proline (Compound 4), L-alanine (Compound 5), and L-phenylalanine (Compound 6). These compounds share a common naphthoquinone backbone but differ in their amino acid substituents:
| Compound | Amino Acid Residue | Yield (%) | Key Analytical Data |
|---|---|---|---|
| 4 | L-Proline | 61 | IR/NMR confirmed structure |
| 5 | L-Alanine | 58 | IR/NMR confirmed structure |
| 6 | L-Phenylalanine | 60 | IR/NMR confirmed structure |
Key Findings :
- Yield : The presence of bulky residues (e.g., phenylalanine in Compound 6) marginally reduced yields compared to smaller residues (e.g., alanine in Compound 5), likely due to steric hindrance during synthesis.
- Solubility : Proline-containing Compound 4 exhibited lower aqueous solubility than alanine/phenylalanine derivatives, attributed to the hydrophobic pyrrolidine ring.
- Spectral Data: IR and NMR spectra consistently confirmed the covalent attachment of the naphthoquinone group to the amino acid backbone across all analogs.
Oligopeptide Derivatives: L-Alanyl-L-alanyl-L-prolyl-L-alanine
details L-Alanyl-L-alanyl-L-prolyl-L-alanine (C₁₄H₂₄N₄O₅), a tetrapeptide with four stereocenters and a molecular mass of 328.369 Da. Compared to L-Prolyl-2-methylalanine:
Key Differences :
- Molecular Complexity : The tetrapeptide requires precise stereochemical control, increasing synthesis challenges compared to simpler dipeptides.
Data Tables
Table 2: Structural Comparison of Peptides
Research Findings and Implications
- Synthetic Efficiency: The use of DMSO/H₂O with KOH () demonstrates moderate yields (~58–61%) for naphthoquinone-modified amino acids, suggesting similar conditions could apply to this compound synthesis.
- Stereochemical Impact : The tetrapeptide’s four stereocenters () highlight the importance of chiral purity in bioactive peptides, a critical factor for this compound in pharmaceutical applications.
- Analytical Methods : IR and NMR remain standard for confirming peptide structures, though advanced techniques (e.g., mass spectrometry) would enhance characterization.
Biological Activity
L-Prolyl-2-methylalanine, a derivative of proline, exhibits various biological activities that are crucial for understanding its potential therapeutic applications. This article compiles research findings, case studies, and data tables to elucidate the compound's biological activity.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a proline moiety and a methyl group on the second carbon. Its unique structure contributes to its biological functions, particularly in protein interactions and enzymatic activities.
1. Prolyl Hydroxylation
Prolyl hydroxylation is a significant post-translational modification that influences protein stability and function. Research indicates that prolyl hydroxylated proteins are involved in various cellular processes, including gene expression regulation and response to hypoxia. For instance, studies have shown that prolyl hydroxylation affects the degradation of proteins like HIF-1α, which plays a critical role in cellular responses to oxygen levels .
2. Enzymatic Activity
This compound may exhibit enzymatic activity similar to prolyl oligopeptidase (POP), which hydrolyzes proline-containing peptides. POP is involved in several physiological processes, including neuropeptide regulation and angiotensin processing, suggesting that this compound could influence these pathways .
Case Studies and Experimental Evidence
-
Prolyl Hydroxylation Impact on Cardiac Function
- A study utilizing human-induced pluripotent stem cell-derived cardiomyocytes demonstrated that inhibiting prolyl hydroxylation led to the stabilization of numerous proteins involved in cardiac function. This suggests that this compound might play a role in cardiomyocyte health by modulating protein stability .
- Muscle Cell Response to Hypoxia
- Cyclic Peptides and Catalytic Activity
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Inhibition of prolyl hydroxylation stabilizes cardiac proteins | Potential therapeutic target for heart diseases |
| Study 2 | Hypoxia alters protein lactylation linked to proline metabolism | Role in muscle adaptation during stress |
| Study 3 | Proline derivatives show superior catalytic activity | Applications in synthetic chemistry |
Q & A
Q. What are the recommended methods for synthesizing L-Prolyl-2-methylalanine, and how can purity be validated?
this compound is typically synthesized via multi-step organic reactions, such as the modification of (S)-proline derivatives. A common approach involves proline alkylation followed by protective group strategies. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm for peptide bonds) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Ensure sample homogeneity by reporting retention times, integration ratios, and spectral peak assignments . To minimize preparation errors, follow standardized protocols for solvent removal and lyophilization .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers?
Chiral chromatography (e.g., chiral HPLC or GC) coupled with polarimetric detection is essential. Compare retention times and optical rotation values ([α]D) against reference standards. For advanced confirmation, employ X-ray crystallography or circular dichroism (CD) spectroscopy to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How does the 2-methyl substitution on proline influence its interaction with enzymes like prolyl hydroxylases (e.g., HIF-PH)?
The 2-methyl group sterically hinders access to hydroxylation sites, potentially disrupting oxygen-sensing pathways. To test this:
- Enzymatic assays : Compare hydroxylation rates of this compound vs. native proline in HIF-α peptide substrates under normoxic/hypoxic conditions .
- Structural analysis : Use molecular docking simulations to map steric clashes in the HIF-PH active site. Contradictory results (e.g., partial activity retention) may arise from compensatory hydrogen bonding; address these via mutagenesis studies or kinetic isotope effects (KIEs) .
Q. What experimental strategies can resolve contradictory data on the bioactivity of this compound in cellular models?
- Dose-response curves : Test a wide concentration range (nM–mM) to identify non-linear effects.
- Control experiments : Include scrambled peptides or methylated alanine analogs to isolate stereospecific effects.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) and report confidence intervals. Predefine exclusion criteria for outliers to mitigate bias .
Q. How can researchers optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
- Coupling conditions : Use HATU/Oxyma Pure in DMF for efficient activation, and monitor coupling efficiency via Kaiser tests.
- Side-chain protection : Employ Fmoc/t-Bu strategies to prevent methyl group oxidation.
- Cleavage optimization : Test TFA cocktails with scavengers (e.g., EDT, water) to minimize side reactions. Validate success rates via LC-MS and MALDI-TOF .
Methodological Considerations
Q. What steps ensure reproducible subsampling of this compound for analytical assays?
- Homogenization : Use cryogenic grinding for solid samples.
- Increment selection : Collect ≥10 increments from different regions of the bulk material.
- Documentation : Report subsampling equipment (e.g., micro-scoops), environmental conditions (humidity/temperature), and IHL factors for sampling error estimation .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
Implement a quality control (QC) pipeline:
- Batch characterization : Mandate ¹H NMR, HPLC, and elemental analysis for all batches.
- Stability monitoring : Store aliquots at –80°C and re-test critical parameters (e.g., enantiomeric excess) every 6 months.
- Metadata reporting : Include synthetic routes, catalyst lots, and purification logs in supplementary materials .
Data Interpretation & Reporting
Q. What frameworks support robust statistical analysis of this compound bioactivity data?
Adopt NIH preclinical guidelines:
Q. How can researchers contextualize unexpected findings (e.g., off-target effects) in studies involving this compound?
- Hypothesis refinement : Re-examine structural analogs or assay conditions (e.g., metal ion concentrations) that may influence reactivity.
- Mechanistic follow-up : Use pull-down assays or thermal shift assays to identify unintended binding partners.
- Transparency : Clearly distinguish observed vs. hypothesized outcomes in discussion sections, citing precedents from proline derivative literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
